molecular formula C16H13N3S B5873972 2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile

2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile

Cat. No. B5873972
M. Wt: 279.4 g/mol
InChI Key: CZGLJFNARSFOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. It is a yellow solid that is used in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in cell growth and inflammation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile has various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile in lab experiments is its potential as an antitumor agent. Its ability to inhibit the growth of cancer cells makes it a promising compound for further research in this area. However, one limitation of using this compound is its toxicity. Studies have shown that it can be toxic to certain types of cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile. One direction is to further investigate its potential as an antitumor agent. This may involve studying its effects on different types of cancer cells and determining its efficacy in animal models. Another direction is to explore its potential as an anti-inflammatory agent, with further studies needed to determine its mechanism of action and potential therapeutic applications. Additionally, future research may focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
In conclusion, 2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile is a promising compound that has potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile involves the reaction of 4-cyanobenzyl chloride with 4,6-dimethylnicotinonitrile in the presence of a thiol reagent such as thiourea. The reaction takes place in an organic solvent such as chloroform or dichloromethane. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile has been used in various scientific research applications such as in the development of new drugs. It has been found to have potential as an antitumor agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with research indicating its ability to reduce inflammation in animal models.

properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-11-7-12(2)19-16(15(11)9-18)20-10-14-5-3-13(8-17)4-6-14/h3-7H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGLJFNARSFOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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